molecular formula C17H26N4O3S2 B4633623 2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-(1-phenylethyl)hydrazinecarbothioamide

2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-(1-phenylethyl)hydrazinecarbothioamide

Cat. No.: B4633623
M. Wt: 398.5 g/mol
InChI Key: FRXRBAZLZGZPLI-UHFFFAOYSA-N
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Description

2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-(1-phenylethyl)hydrazinecarbothioamide is a complex organic compound featuring a piperidine ring, an ethylsulfonyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-(1-phenylethyl)hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The ethylsulfonyl group is introduced via sulfonylation reactions, often using reagents like ethylsulfonyl chloride. The final step involves the coupling of the piperidine derivative with hydrazinecarbothioamide under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as the development of scalable purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-(1-phenylethyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Mechanism of Action

The mechanism of action of 2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-(1-phenylethyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism would depend on the specific application and target, but it likely involves hydrogen bonding, hydrophobic interactions, and possibly covalent modification of the target molecule .

Properties

IUPAC Name

1-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]-3-(1-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3S2/c1-3-26(23,24)21-11-7-10-15(12-21)16(22)19-20-17(25)18-13(2)14-8-5-4-6-9-14/h4-6,8-9,13,15H,3,7,10-12H2,1-2H3,(H,19,22)(H2,18,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXRBAZLZGZPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NNC(=S)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-(1-phenylethyl)hydrazinecarbothioamide
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2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-(1-phenylethyl)hydrazinecarbothioamide
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2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-(1-phenylethyl)hydrazinecarbothioamide
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2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-(1-phenylethyl)hydrazinecarbothioamide
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2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-(1-phenylethyl)hydrazinecarbothioamide

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